tert-butyl N-(3-chloro-2-methylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

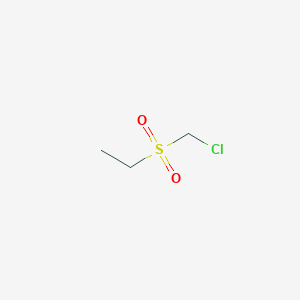

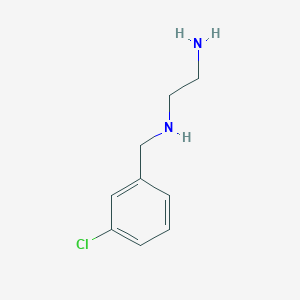

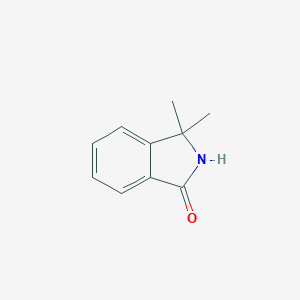

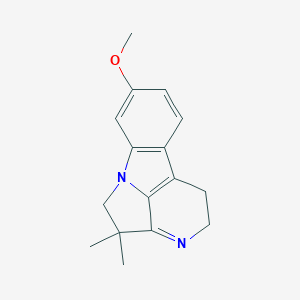

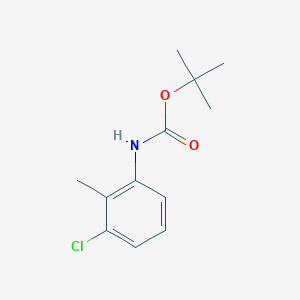

“tert-butyl N-(3-chloro-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of carbamate and has been studied for its potential anti-inflammatory activity .

Synthesis Analysis

The synthesis of tert-butyl N-(3-chloro-2-methylphenyl)carbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . This process yields a series of new compounds .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” can be represented by the InChI code: InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) . The compound has a molecular weight of 241.71 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” include a molecular weight of 241.71 g/mol, a topological polar surface area of 38.3 Ų, and a complexity of 250 . The compound also has a rotatable bond count of 3 .科学的研究の応用

Synthesis and Chemical Reactions

- Preparation and Reaction Mechanisms : The compound is involved in complex organic synthesis processes, such as Diels-Alder reactions, which are fundamental in constructing cyclic compounds. These reactions are pivotal in synthesizing various heterocyclic and carbocyclic structures, showcasing the versatility of tert-butyl N-(3-chloro-2-methylphenyl)carbamate in organic chemistry (Padwa, Brodney, & Lynch, 2003). Additionally, its derivatives have been synthesized and structurally characterized, indicating strong and weak hydrogen bonds playing a significant role in their molecular assembly, which has implications for material science and molecular engineering (Das et al., 2016).

Structural Characterization and Analysis

- Crystallography and Molecular Interaction : The compound and its derivatives have been examined through single crystal X-ray diffraction, revealing insights into their molecular environments, hydrogen bonding, and assembly into three-dimensional architectures. Such studies are crucial for understanding the molecular basis of material properties and designing new materials with desired characteristics (Das et al., 2016).

Environmental and Green Chemistry

- Degradation and Environmental Implications : Research on the degradation of tert-butyl carbamates, including tert-butyl N-(3-chloro-2-methylphenyl)carbamate, provides insight into environmentally benign deprotection reactions. Such studies are significant for developing sustainable and green chemistry protocols, minimizing harmful byproducts, and understanding the environmental fate of these compounds (Li et al., 2006).

Theoretical and Computational Chemistry

- Computational Studies : Theoretical investigations into the vibrational frequencies, molecular geometry, and electronic properties of tert-butyl carbamate derivatives have been conducted using density functional theory (DFT) and other computational methods. These studies provide valuable insights into the molecular behavior, reactivity, and stability of these compounds, which are relevant for their application in various chemical reactions and as intermediates in the synthesis of more complex molecules (Sert et al., 2014).

将来の方向性

The future directions for the study of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” could involve further exploration of its anti-inflammatory activity and potential applications in the treatment of inflammation-related diseases . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

特性

IUPAC Name |

tert-butyl N-(3-chloro-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFRZWSIYKXLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406849 |

Source

|

| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(3-chloro-2-methylphenyl)carbamate | |

CAS RN |

129822-39-5 |

Source

|

| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。